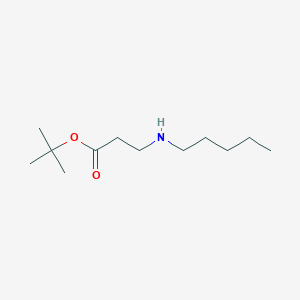

![molecular formula C16H34N2O2 B6340614 tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate CAS No. 1456484-12-0](/img/structure/B6340614.png)

tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate (also known as tert-Butyl 3-aminopropionate) is an organic compound belonging to the class of alkylamines. It is a tertiary amine, with a tert-butyl group attached to the nitrogen atom, and a propanoate ester group attached to the nitrogen atom. It is a white, crystalline solid with a melting point of 79-80 °C. It is soluble in many organic solvents and has a strong odor.

Aplicaciones Científicas De Investigación

Targeted Protein Degradation

tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate: is utilized as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a novel class of therapeutic agents that target specific proteins for degradation. The compound’s structure provides stability and specificity in the molecular recognition process, which is crucial for the selective degradation of target proteins .

Chemical Conjugates

This compound serves as a building block for chemical conjugates . These conjugates are used in various applications, including drug delivery systems where the compound’s ability to bind to other molecules is exploited. This can enhance the delivery of therapeutics to specific cells or tissues .

Synthesis of Chiral Ligands

The compound is involved in the synthesis of chiral Schiff base ligands . These ligands are essential for enantioselective catalysis , which is a process that allows for the preferential formation of one enantiomer over another in chemical reactions. This is particularly valuable in the production of pharmaceuticals where the chirality of a drug can affect its efficacy .

Advanced Research Building Block

With a high purity level, tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate is a versatile building block for advanced research. Its unique diamine structure makes it suitable for creating a variety of complex molecules, which can be used in further chemical studies and applications .

Enantioselective Addition Reactions

The compound is used in the enantioselective addition of diethyl zinc to aldehydes . This reaction is important for the synthesis of optically active alcohols, which are significant in the development of various biologically active compounds .

Precursor for Mn (III)-Salen Complex

It is used in the preparation of a Mn (III)-salen complex and its diamino precursor. These complexes have applications in oxidation reactions and are also studied for their potential use in asymmetric synthesis, which is a key area in the development of new drugs .

Propiedades

IUPAC Name |

tert-butyl 3-[5-(diethylamino)pentan-2-ylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34N2O2/c1-7-18(8-2)13-9-10-14(3)17-12-11-15(19)20-16(4,5)6/h14,17H,7-13H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWKQYRWIJCTTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NCCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-[(diphenylmethyl)amino]propanoate](/img/structure/B6340533.png)

![tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate](/img/structure/B6340540.png)

![tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate](/img/structure/B6340548.png)

![tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate](/img/structure/B6340560.png)

![tert-Butyl 3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340568.png)

![tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate](/img/structure/B6340577.png)

![tert-Butyl 3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340587.png)

![tert-Butyl 3-{[2-(2,4-dichlorophenyl)ethyl]amino}propanoate](/img/structure/B6340590.png)

![tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate](/img/structure/B6340598.png)

![tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6340611.png)

![tert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B6340617.png)

![tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}propanoate](/img/structure/B6340621.png)

![tert-Butyl 3-[(3-butoxypropyl)amino]propanoate](/img/structure/B6340626.png)